![molecular formula C24H21N3O4S B3009104 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 361173-25-3](/img/structure/B3009104.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in several of the provided papers. For instance, the cobalt-catalyzed carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides is described, using benzene-1,3,5-triyl triformate (TFBen) as a CO surrogate . Another paper discusses the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine, highlighting the role of triethylamine as a catalyst . These methods suggest that similar catalytic and carbonylative strategies could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using various spectroscopic techniques. For example, a novel heterocyclic compound was synthesized and characterized by FT-IR, NMR, and single-crystal X-ray diffraction methods . The detailed structural analysis provided by these techniques, including DFT calculations, could be relevant for understanding the molecular structure of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of the specific compound . However, they do provide examples of chemical reactions involving benzamide derivatives. For instance, the synthesis of substituted benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents involves a reduction step using sodium borohydride . This information could be useful in predicting the reactivity and potential chemical transformations of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be inferred from the synthesis and characterization methods described in the papers. For example, the crystalline structure of a pyrazolopyridine derivative was determined, which could suggest similar crystalline properties for the compound of interest . Additionally, the use of spectroscopic techniques for characterization implies that the compound likely has distinct spectroscopic signatures that can be analyzed to determine its physical and chemical properties.
Scientific Research Applications
Discovery and Clinical Potential
Discovery of Histone Deacetylase Inhibitors : A compound with a similar chemical framework, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has been identified as an orally active histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing cell-cycle arrest and apoptosis, showing promise as an anticancer drug (Zhou et al., 2008).
Chemical Synthesis Techniques
Metal-Free Synthesis of Heterocycles : Innovative methods have been developed for synthesizing biologically important heterocycles, such as 1,2,4-triazolo[1,5-a]pyridines, from N-(pyridin-2-yl)benzimidamides. This process features direct metal-free oxidative N-N bond formation, emphasizing short reaction times and high yields (Zheng et al., 2014).
Biological Activity Studies
Antibacterial and Antifungal Activities : A series of heterocyclic compounds derived from a similar chemical scaffold were synthesized and demonstrated antibacterial activities against both gram-positive and gram-negative bacteria, as well as antifungal activities against various fungi (Patel & Patel, 2015).
Novel Synthetic Pathways
Nonaqueous Capillary Electrophoresis : The compound has analogs that have been separated and analyzed using nonaqueous capillary electrophoresis, demonstrating the application of analytical techniques in the quality control of pharmaceutical substances (Ye et al., 2012).
Pharmacological Research
Kappa-Opioid Receptor Antagonists : 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) is a novel κ-opioid receptor (KOR) antagonist with high affinity and selectivity, indicating the potential therapeutic applications of related compounds in depression and addiction disorders (Grimwood et al., 2011).
Antimicrobial Research
Inhibitors of Mycobacterium tuberculosis : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which share a structural resemblance, were found to be potent inhibitors of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, showcasing the importance of structural analogs in antimicrobial research (Jeankumar et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .
Mode of Action
Benzoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they interact with multiple targets .
Biochemical Pathways
Benzoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of benzoxazole derivatives can vary widely depending on their chemical structure .
Result of Action
Benzoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
Like all chemical compounds, its action, efficacy, and stability are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c28-23(17-9-13-20(14-10-17)32(29,30)27-15-3-4-16-27)25-19-11-7-18(8-12-19)24-26-21-5-1-2-6-22(21)31-24/h1-2,5-14H,3-4,15-16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJCVWGAWASXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
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